
Z-Devd-amc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-Devd-amc: is a fluorogenic substrate specifically designed for caspase-3, a protease that plays a crucial role in the process of apoptosis (programmed cell death).
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Z-Devd-amc typically involves the synthesis of the peptide sequence Asp-Glu-Val-Asp (DEVD) followed by the conjugation of this peptide to the fluorophore 7-amido-4-methylcoumarin (AMC). The synthesis process includes:
Peptide Synthesis: The DEVD peptide is synthesized using standard solid-phase peptide synthesis (SPPS) techniques.
Coupling Reaction: The synthesized peptide is then coupled with AMC using appropriate coupling reagents and conditions to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: Z-Devd-amc primarily undergoes hydrolysis reactions catalyzed by caspase-3. The hydrolysis of the amide bond between the DEVD peptide and AMC results in the release of the fluorescent AMC molecule .
Common Reagents and Conditions:
Reagents: Caspase-3 enzyme, dimethyl sulfoxide (DMSO), dithiothreitol (DTT), ethylenediaminetetraacetic acid (EDTA), and Tris buffer.
Conditions: The reaction is typically carried out at room temperature with a pH of 7.4.
Major Products: The major product formed from the hydrolysis of this compound is 7-amido-4-methylcoumarin (AMC), which exhibits strong fluorescence .
Aplicaciones Científicas De Investigación
Z-Devd-amc is widely used in scientific research due to its ability to detect and measure caspase-3 activity. Some of its key applications include:
Mecanismo De Acción
The mechanism of action of Z-Devd-amc involves its hydrolysis by caspase-3. Caspase-3 recognizes and cleaves the DEVD peptide sequence, releasing the fluorescent AMC molecule. This reaction is highly specific to caspase-3, making this compound an ideal substrate for detecting caspase-3 activity .
Comparación Con Compuestos Similares
Z-Devd-r110: Another fluorogenic substrate for caspase-3, which releases rhodamine 110 upon hydrolysis.
Ac-Devd-cho: A reversible aldehyde-based inhibitor of caspase-3.
Uniqueness: Z-Devd-amc is unique due to its high specificity for caspase-3 and the strong fluorescence of its hydrolysis product, AMC. This makes it a valuable tool for sensitive and accurate detection of caspase-3 activity in various research applications .
Propiedades
Fórmula molecular |
C36H41N5O14 |
|---|---|
Peso molecular |
767.7 g/mol |
Nombre IUPAC |
(4S)-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C36H41N5O14/c1-18(2)31(35(52)39-24(15-28(44)45)33(50)37-21-9-10-22-19(3)13-30(48)55-26(22)14-21)41-32(49)23(11-12-27(42)43)38-34(51)25(16-29(46)47)40-36(53)54-17-20-7-5-4-6-8-20/h4-10,13-14,18,23-25,31H,11-12,15-17H2,1-3H3,(H,37,50)(H,38,51)(H,39,52)(H,40,53)(H,41,49)(H,42,43)(H,44,45)(H,46,47)/t23-,24-,25-,31-/m0/s1 |
Clave InChI |
GXEICLBVCXNIIZ-OSYMNAPVSA-N |
SMILES isomérico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)OCC3=CC=CC=C3 |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




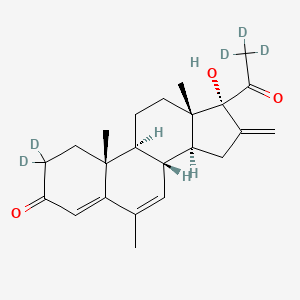

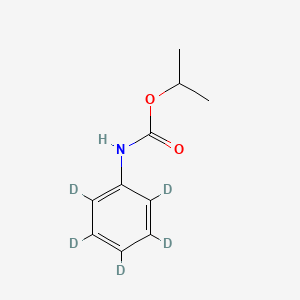
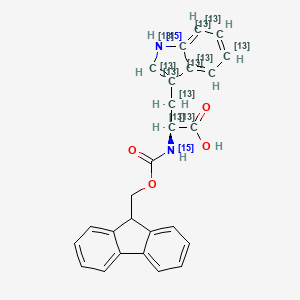

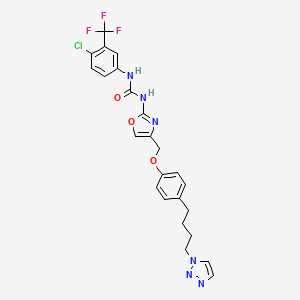


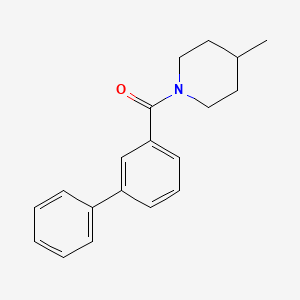
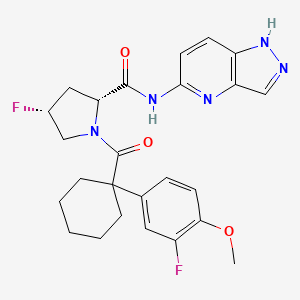
![(3P)-4-[4-(hydroxymethyl)phenyl]-3-(2H-tetrazol-5-yl)pyridine-2-sulfonamide](/img/structure/B12407087.png)
![(2R,3S,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B12407096.png)
